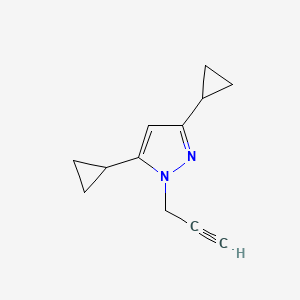

3,5-dicyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Description

Propriétés

IUPAC Name |

3,5-dicyclopropyl-1-prop-2-ynylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-7-14-12(10-5-6-10)8-11(13-14)9-3-4-9/h1,8-10H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAYGHJIKLFAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=CC(=N1)C2CC2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3,5-Dicyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring with two cyclopropyl groups and a propynyl substituent. Its molecular formula is with a molecular weight of 174.24 g/mol. The presence of cyclopropyl groups enhances its lipophilicity, which may improve bioavailability and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and memory.

- Antimicrobial Activity : Some studies indicate that pyrazole derivatives exhibit antimicrobial properties. While specific data for this compound is limited, similar compounds have demonstrated activity against various bacterial strains .

- Antileishmanial and Antimalarial Effects : Research has suggested that pyrazole-bearing compounds can exhibit antileishmanial and antimalarial activities, indicating a broad spectrum of potential therapeutic effects.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

Several studies have explored the biological effects of pyrazole derivatives, providing insights into their therapeutic potential:

- Cognitive Enhancement : A study demonstrated that a similar pyrazole derivative improved memory retention in animal models by inhibiting cholinesterase enzymes. This suggests that this compound may have similar effects.

- Antimicrobial Efficacy : Research on related compounds indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this class of compounds could be developed into new antibiotics .

- Targeting Malaria : Preliminary findings indicated that pyrazole derivatives could disrupt the life cycle of malaria parasites through specific biochemical pathways, although further research is needed to confirm these effects for this compound specifically.

Comparaison Avec Des Composés Similaires

Key Observations:

Steric Effects : The cyclopropyl groups in the target compound provide intermediate steric hindrance compared to the bulky triphenyl groups in BippyPhos and the smaller propyl group in the dicarboxylate derivative . This balance may optimize metal-ligand interactions in catalysis.

Reactivity : The propargyl group enables unique reactivity (e.g., Huisgen cycloaddition) absent in phenyl- or ester-substituted analogs. In contrast, the ester groups in Diethyl 1-propyl-pyrazole-3,5-dicarboxylate allow for hydrolysis-driven functionalization .

Biological Activity : While 3,5-diphenyl-1H-pyrazole exhibits cytotoxic and pro-oxidant effects in human cells , the target compound’s cyclopropyl groups may reduce toxicity and improve pharmacokinetic profiles due to increased rigidity and metabolic resistance.

Méthodes De Préparation

Cyclocondensation of Hydrazines with Acetylenic Ketones

- Starting Materials : Cyclopropyl-substituted acetylenic ketones and propargyl hydrazine derivatives.

- Reaction Conditions : Typically performed in ethanol or DMSO under reflux or controlled temperature conditions.

- Mechanism : The hydrazine nucleophile attacks the electrophilic carbonyl carbon of the acetylenic ketone, followed by cyclization and aromatization to form the pyrazole ring.

- Regioselectivity : The reaction may yield regioisomeric mixtures; however, using hydrazine hydrate or specific catalysts can enhance selectivity for the desired substitution pattern.

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

- Reagents : Ethyl diazoacetate or related diazo compounds react with propargyl derivatives.

- Catalysts : Zinc triflate or other Lewis acids facilitate the cycloaddition.

- Outcome : Formation of pyrazole derivatives in good yields (up to 89%) under mild conditions.

- Advantages : This method offers straightforward procedures and high yields, suitable for synthesizing pyrazoles with alkynyl substitutions such as the prop-2-yn-1-yl group.

In Situ Formation of Carbonyl Derivatives Followed by Hydrazine Condensation

- Process : Terminal alkynes bearing cyclopropyl groups are treated with aromatic aldehydes, molecular iodine, and hydrazines to form substituted pyrazoles.

- Yields : High regioselectivity and yields ranging from 68% to 99% have been reported.

- Significance : This one-pot method is practical and efficient for preparing 3,5-disubstituted pyrazoles, including those with cyclopropyl and propargyl substituents.

Experimental Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, DMSO, or DMF | DMSO often used for better solubility and yields |

| Temperature | Room temperature to reflux (25–100 °C) | Controlled heating improves reaction rates |

| Catalyst | Zinc triflate, copper triflate, or none | Catalysts improve regioselectivity and yield |

| Reaction Time | Several hours (4–24 h) | Monitored by thin-layer chromatography (TLC) |

| Atmosphere | Inert gas (N2 or Ar) or air | Inert atmosphere preferred for sensitive reagents |

| Monitoring | TLC, NMR, and mass spectrometry | Ensures completion and purity |

Representative Synthetic Scheme (Inferred)

Preparation of 3,5-Dicyclopropyl Acetylenic Ketone

Synthesis of cyclopropyl-substituted acetylenic ketone precursors via known organometallic or coupling reactions.Cyclocondensation with Propargyl Hydrazine

The acetylenic ketone reacts with propargyl hydrazine under reflux in ethanol or DMSO, forming the pyrazole core.Purification and Characterization

The product is purified by column chromatography and characterized by NMR, IR, and mass spectrometry.

Research Findings and Yield Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.